molecular formula C23H13Br5N2O6 B11545684 2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11545684
M. Wt: 812.9 g/mol
InChI Key: KFBHDFRHCUBLPK-JBQSXSRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound characterized by multiple bromine atoms and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, including bromination and coupling reactions. The bromination of phenolic compounds can be achieved using reagents such as DMSO and oxalyl bromide, which offer mild conditions and high yields . Additionally, the Suzuki–Miyaura coupling reaction is often employed for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The use of room-temperature ionic liquids and recyclable solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, oxalyl bromide, and Selectfluor . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination reactions typically yield dibrominated products, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with molecular targets and pathways. The compound’s bromine atoms and benzodioxole moiety play crucial roles in its reactivity and interactions. Specific pathways and targets depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its complex structure, which includes multiple bromine atoms and a benzodioxole moiety

Properties

Molecular Formula

C23H13Br5N2O6

Molecular Weight

812.9 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H13Br5N2O6/c24-13-3-12(8-29-30-20(31)9-33-22-16(27)6-14(25)7-17(22)28)21(15(26)5-13)36-23(32)11-1-2-18-19(4-11)35-10-34-18/h1-8H,9-10H2,(H,30,31)/b29-8+

InChI Key

KFBHDFRHCUBLPK-JBQSXSRFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)COC4=C(C=C(C=C4Br)Br)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)COC4=C(C=C(C=C4Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.